[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a diethylaminoethyl group and an ethyl-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diethylaminoethyl group, potentially converting it to a simpler amine.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the diethylaminoethyl group and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
Medically, the compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole: A simpler analog that lacks the diethylaminoethyl group.
2-(diethylamino)ethylamine: A compound with a similar diethylaminoethyl group but without the pyrazole ring.
Uniqueness
What sets [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine apart is its combination of the diethylaminoethyl group and the ethyl-substituted pyrazole ring. This unique structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
Molecular Formula |
C12H24N4 |
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Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-ethylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-15(5-2)10-9-13-11-12-7-8-14-16(12)6-3/h7-8,13H,4-6,9-11H2,1-3H3 |
InChI Key |
YWIMGOILZRCXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCN(CC)CC |
Origin of Product |
United States |
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